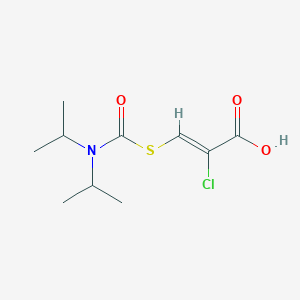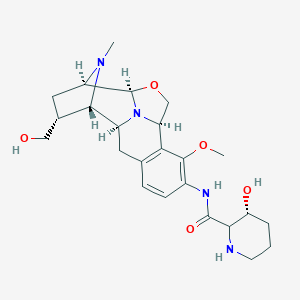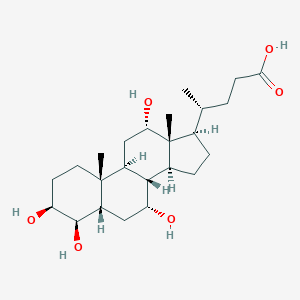
Pulcherosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pulcherosine is a natural product that has been isolated from marine sponges and exhibits promising biological activities. It is a cyclic peptide that contains a unique amino acid, pulcherosidine, which is responsible for its biological activity. Pulcherosine has been shown to have a wide range of potential applications in scientific research due to its unique chemical structure and biological properties.
科学的研究の応用
Cross-link Formation in Plant Cell Walls
Pulcherosine, identified as an oxidatively coupled trimer of tyrosine, plays a significant role in the cross-link formation within plant cell walls. It acts as an intermediate in the conversion of isodityrosine to di-isodityrosine, facilitating inter-polypeptide cross-links and/or intra-polypeptide loops. This finding suggests its vital role in the structural integrity and functionality of plant cells (Brady, Sadler, & Fry, 1998).
Synthesis of Tyrosine Oligomers
Pulcherosine has been successfully synthesized, along with other tyrosine oligomers like dityrosine and trityrosine. This synthesis is crucial for exploring the molecular structure and potential applications of these compounds in various scientific fields, such as biochemistry and materials science (Skaff, Jolliffe, & Hutton, 2005).
Role in Sea Urchin Embryo
A study on the sea urchin Hemicentrotus pulcherrimus revealed that pulcherosine, along with other tyrosine-derived cross-linking amino acids, is crucial in the structural formation of the fertilization envelope of sea urchin embryos. This implies its biological significance in developmental processes (Nomura, Suzuki, & Matsumoto, 1990).
特性
CAS番号 |
126723-16-8 |
|---|---|
製品名 |
Pulcherosine |
分子式 |
C8H3Cl2F3O |
分子量 |
539.5 g/mol |
IUPAC名 |
2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38) |
InChIキー |
YLKSMWKXSSBSNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
その他のCAS番号 |
126723-16-8 |
同義語 |
5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine pulcherosine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

